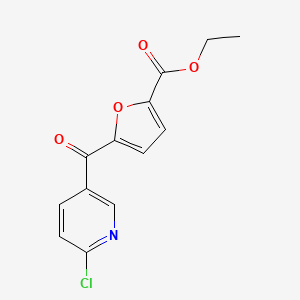

2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine

Description

2-Chloro-5-(5-ethoxycarbonyl-2-furoyl)pyridine (CAS 884504-84-1) is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a chlorine atom and at the 5-position with a 5-ethoxycarbonyl-2-furoyl group. The furoyl moiety consists of a furan ring esterified with an ethoxycarbonyl group, contributing to its unique electronic and steric properties. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations . Market research indicates its global production is concentrated in Europe, Asia, and North America, with applications spanning specialty chemicals and drug development .

Properties

IUPAC Name |

ethyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-2-18-13(17)10-5-4-9(19-10)12(16)8-3-6-11(14)15-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZJDHKUOGYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641791 | |

| Record name | Ethyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-84-1 | |

| Record name | Ethyl 5-[(6-chloro-3-pyridinyl)carbonyl]-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine typically involves the reaction of 2-chloropyridine with ethyl 5-(chlorocarbonyl)-2-furoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-5-methoxypyridine (CAS: N/A)

- Structure : Chlorine at 2-position, methoxy at 5-position.

- Properties : The methoxy group enhances electron density on the pyridine ring, increasing nucleophilic aromatic substitution (NAS) reactivity compared to the electron-withdrawing furoyl ester in the target compound.

- Applications : Used in ligand synthesis and as a precursor for pharmaceuticals. Lacks the ester functionality for further derivatization, limiting its utility in complex molecule synthesis .

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 652148-93-1)

- Structure : Chlorine at 5-position, boronate ester at 2-position.

- Properties : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. However, the absence of the furoyl group reduces its applicability in esterification or hydrolysis-driven syntheses.

- Applications : Key in synthesizing biaryl structures for drug candidates .

2-Chloro-5-fluoropyridine (CAS: 18368-64-4)

2-Chloro-5-(chloromethyl)pyridine (CAS: N/A)

- Structure : Chlorine at 2-position, chloromethyl at 5-position.

- Applications : Used in pesticide synthesis, though regulatory restrictions limit its market growth .

Market and Industrial Relevance

- This compound : Priced at premium levels due to niche applications in drug development. Major suppliers are located in Asia and Europe, with demand driven by pharmaceutical R&D .

- 2-Chloro-5-fluoropyridine : Widely produced with lower costs due to scalable fluorination methods; dominant in agrochemical markets .

Biological Activity

2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine (CAS Number: 884504-84-1) is a pyridine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro substituent and an ethoxycarbonyl group linked to a furoyl moiety, which may influence its interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₀ClNO₄

- Molecular Weight : 273.68 g/mol

- Structure : The compound comprises a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a furoyl group that is further substituted with an ethoxycarbonyl group.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anticancer research.

Antitumor Activity

Preliminary studies suggest that this compound may possess significant antitumor properties . The following points summarize key findings related to its biological activity:

- Cell Line Studies : In vitro assays have indicated that derivatives of this compound can inhibit the growth of several cancer cell lines, including multidrug-resistant variants. Specific analogs have shown effectiveness against breast, prostate, and lung cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the interaction with cellular pathways that regulate growth and apoptosis. The compound may induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression, although specific targets remain under investigation.

Comparative Studies

Comparative analyses with similar compounds have provided insights into structure-activity relationships (SAR). For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro and ethoxycarbonyl substituents | Antitumor activity |

| 2-Chloro-5-(6-chlorohexanoyl)pyridine | Similar structure but different substituent | Varies in potency |

| 2-Chloro-5-fluoropyridine | Fluorine instead of chlorine | Different biological profile |

The presence and position of halogen substituents significantly affect the biological activity and selectivity towards specific molecular targets.

Case Studies

- In Vitro Anticancer Screening : A comprehensive study involving the National Cancer Institute's (NCI) 60 cancer cell line panel demonstrated that certain derivatives exhibited GI50 values ranging from 0.15 to 8.41 µM, indicating potent growth inhibition across multiple cancer types .

- Mechanistic Insights : Further investigations revealed that modifications to the furoyl moiety could enhance cytotoxicity against resistant cancer cells, suggesting a pathway for developing more effective therapeutic agents .

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its efficacy and reduce potential side effects. This includes:

- Synthesis of New Derivatives : Exploring variations in substituents to improve selectivity and potency.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic potential and safety profiles.

- Mechanistic Studies : Elucidating detailed mechanisms of action to identify specific molecular targets within cancer pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.